
Letrozole
Overview
Description
Letrozole is a nonsteroidal aromatase inhibitor (AI) that blocks the conversion of androgens to estrogens by binding to the aromatase enzyme’s heme group. Approved by the FDA in 1998 for advanced breast cancer in postmenopausal women, it suppresses plasma estradiol, estrone, and estrone sulfate by 75–95% within days, with maximal efficacy at 2.5 mg/day . This compound’s superiority over tamoxifen in time-to-progression (TTP) and objective response rate (ORR) established its role as a first-line therapy for hormone receptor-positive (HR+) metastatic breast cancer (MBC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of letrozole involves several key steps:
Starting Materials: The synthesis begins with p-chlorobenzonitrile and p-tolunitrile.
Alkylation: The initial step involves reacting these compounds under alkaline conditions to form an intermediate.
Bromination: The intermediate undergoes a bromination reaction to form a brominated compound.
Condensation: This brominated compound is then condensed with 4-amino-1,2,4-triazole.
Diazotization: Finally, diazotization is performed to remove the amino group, yielding this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves mild reaction conditions, simple operations, high yield, and good chemical selectivity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Letrozole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the nitrile groups present in this compound.
Substitution: Substitution reactions can occur at the aromatic rings, leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Letrozole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying aromatase inhibition and for developing new aromatase inhibitors.
Biology: this compound is used to study the role of estrogen in various biological processes and diseases.
Mechanism of Action
Letrozole exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By binding to the heme group of the cytochrome P450 subunit of aromatase, this compound prevents the enzyme from catalyzing this conversion. This leads to a significant reduction in estrogen levels, which is beneficial in treating estrogen-dependent tumors .
Comparison with Similar Compounds
Comparison with Other Aromatase Inhibitors
Letrozole vs. Anastrozole
- Estrogen Suppression: this compound demonstrates greater estrogen suppression in serum and breast tumor tissue compared to anastrozole.
- Binding Affinity : this compound exhibits a binding energy of −8.2 to −8.7 kcal/mol against aromatase (PDB ID: 3EQM), forming hydrogen bonds with residues TRP-141, THR-310, CYS-437, and ALA-438 . Anastrozole’s binding data are less extensively documented, but its triazole structure may confer weaker ligation to the heme iron compared to this compound’s imidazole derivatives .
- Clinical Efficacy: In the BIG 1-98 trial, this compound monotherapy outperformed sequential therapies involving tamoxifen, with a median TTP of 9.9 months versus 6.2 months for tamoxifen .
This compound vs. Exemestane
- Mechanistic Differences : Exemestane, a steroidal AI, irreversibly binds aromatase, whereas this compound’s inhibition is reversible. This distinction may explain the lack of cross-resistance observed in the NEOLETEXE trial, where exemestane suppressed MMP1 more effectively, while this compound reduced MMP3 levels .
- Efficacy in Resistance : this compound’s efficacy in AI-resistant settings is supported by its ability to downregulate genes associated with estrogen receptor (ER) signaling, such as CYP19A1, which may delay resistance mechanisms .
Combination Therapies
This compound + Trastuzumab (HER2+ MBC)
The eLEcTRA trial demonstrated that combining this compound with trastuzumab in HR+/HER2+ MBC significantly improved PFS compared to this compound alone, highlighting the limitations of endocrine monotherapy in dual-receptor-positive cancers .
This compound + Palbociclib (HR+/HER2− MBC)
In real-world studies, palbociclib plus this compound extended OS across age groups and metastatic profiles (visceral vs. bone-only), with a hazard ratio (HR) of 0.713 for PFS versus this compound alone .
Structural and Functional Comparisons
Binding and Inhibition Profiles
The imidazole derivative DASI (dual aromatase-sulfatase inhibitor) shares this compound’s aromatase inhibition potency but exhibits enhanced heme iron ligation due to its sp² nitrogen . However, natural compounds like procyanidin B2 and β-sitosterol show superior binding affinity (−10.2 kcal/mol), though clinical relevance remains unproven .
Biological Activity
Letrozole is a third-generation aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its biological activity is characterized by its potent inhibition of aromatase, an enzyme crucial for estrogen biosynthesis, which plays a significant role in the growth of estrogen-dependent tumors.
This compound selectively inhibits aromatase, leading to a significant reduction in circulating estrogen levels. This action is particularly important in postmenopausal women, where estrogen production predominantly occurs through the conversion of androgens to estrogens via aromatase in peripheral tissues such as adipose tissue.
- Potency Comparison : In various studies, this compound has been shown to be 10-30 times more potent than anastrozole in inhibiting intracellular aromatase in intact rodent cells and human cancer cell lines .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapid and complete absorption with a mean absolute bioavailability of approximately 99.9%.
- Distribution : Large volume of distribution (1.87 L/kg) and about 60% protein binding, primarily to albumin.
- Metabolism : Metabolized by CYP-450 isoenzymes (CYP 3A4 and CYP 2A6) into an inactive carbinol metabolite.
- Half-life : The terminal half-life is about 42 hours, allowing for once-daily dosing .
Case Studies and Trials
- PO25 Trial : This study compared this compound to tamoxifen in advanced breast cancer patients. This compound demonstrated a median time to progression (TTP) of 9.4 months compared to 6.0 months for tamoxifen (p < 0.0001), with an objective response rate (ORR) of 32% versus 21% for tamoxifen (p = 0.0002) .
- MA.17 Trial : In this phase III trial assessing this compound as an extended adjuvant therapy after tamoxifen, this compound significantly reduced the risk of recurrence by 43% compared to placebo (p = 0.00008). The study included over 5,000 patients and highlighted the long-term benefits of this compound following initial tamoxifen therapy .
- FACE Trial : This ongoing trial aims to evaluate the clinical benefits of this compound for postmenopausal women with hormone receptor-positive early breast cancer at increased risk for recurrence .
Comparative Potency Data
The following table summarizes the comparative potency of this compound against other aromatase inhibitors:
Compound | IC50 (nM) | Relative Potency |
---|---|---|
This compound | 0.07 | Highest |
Anastrozole | 0.82 | Lower |
Aminoglutethimide | 20 | Lowest |
Adverse Effects and Tolerability
This compound is generally well-tolerated compared to other treatments like megestrol acetate, showing fewer serious adverse events and less weight gain . Common side effects include hot flashes, joint pain, and fatigue, which are consistent with estrogen deprivation.
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying Letrozole in preclinical pharmacokinetic studies?
To quantify this compound in biological matrices (e.g., rat plasma), high-performance liquid chromatography (HPLC) with UV detection is widely used. Key validation parameters include linearity (1–100 µg/mL), precision (RSD < 5%), and recovery (>90%). A sample preparation protocol involves protein precipitation with acetonitrile, followed by centrifugation and filtration. For nanoformulations, factorial experimental designs can optimize method robustness by evaluating variables like mobile phase pH and column temperature .
Table 1: HPLC Validation Parameters for this compound Quantification
Parameter | Value/Range |
---|---|
Linearity (R²) | 0.998–0.999 |
LOD | 0.3 µg/mL |
LOQ | 1.0 µg/mL |
Intra-day RSD | 1.2–3.8% |
Inter-day RSD | 2.1–4.5% |
Q. How should researchers design in vitro experiments to assess this compound’s efficacy in hormone receptor-positive breast cancer models?
Use ER+/HER2- cell lines (e.g., MCF-7) and dose-response assays (0.1–10 µM this compound) over 72 hours. Measure IC₅₀ values via MTT assays and validate with clonogenic survival tests. Include tamoxifen as a comparator to evaluate relative potency. For mechanistic insights, co-treat with estradiol to confirm aromatase inhibition specificity .
Advanced Research Questions
Q. How can conflicting data from clinical trials on this compound combination therapies (e.g., with CDK4/6 inhibitors) be reconciled methodologically?
Contradictions between trials (e.g., PALOMA-2 vs. real-world studies) arise from differences in endpoints (PFS vs. OS), patient demographics, or assessment timing. To resolve discrepancies:
- Conduct meta-analyses adjusting for covariates like prior endocrine therapy.
- Use propensity score matching in observational studies to mimic randomization.
- Validate findings with in vitro synergy assays (e.g., Chou-Talalay method) to confirm additive vs. antagonistic effects .
Q. What strategies optimize the design of extended adjuvant therapy trials with this compound?
The MA.17 trial demonstrated the benefit of extended adjuvant this compound after tamoxifen. Key design considerations:
- Cohort stratification : Separate patients by menopausal status and prior therapy duration.
- Crossover adjustment : Use inverse probability weighting to account for placebo-group crossovers post-unblinding.
- Duration analysis : Apply time-dependent Cox models to correlate treatment duration (e.g., 24 vs. 48 months) with DFS outcomes .
Q. What methods are used to evaluate this compound’s impact on apoptotic gene expression in cancer cells?
- Real-Time PCR : Use ΔΔCt analysis with reference genes (e.g., β-actin) to quantify Bax (pro-apoptotic) and Bcl2 (anti-apoptotic) expression.
- Dose optimization : Compare nanoformulations (e.g., UiO-66-loaded this compound) to free this compound. For example, 100 µg/mL nano-Letrozole upregulated Bax by 3.2-fold and downregulated Bcl2 by 60% in MCF-7 cells vs. free drug .
- Validation : Confirm protein-level changes via Western blot or flow cytometry for annexin V/PI staining.
Table 2: Apoptotic Gene Expression Changes in MCF-7 Cells
Treatment | Bax Fold Change | Bcl2 Fold Change |
---|---|---|
Free this compound (170 µg/mL) | 1.8 | 0.85 |
UiO-66-Loaded this compound (100 µg/mL) | 3.2 | 0.40 |
Q. Methodological Notes
- Contradiction Analysis : When trial outcomes conflict (e.g., PALOMA-2 vs. MONALEESA-2), use sensitivity analyses to isolate variables like HER2 heterogeneity or prior therapy exposure .
- Preclinical-Clinical Translation : Validate in vitro findings in xenograft models with humanized aromatase-expressing mice to mirror postmenopausal hormone environments .
Properties
IUPAC Name |
4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJKCIUCZWXJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023202 | |
Record name | 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Letrozole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in dichloromethane; slightly soluble in ethanol; practically insoluble in water, 7.99e-02 g/L | |
Record name | LETROZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Letrozole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to yellowish crystalline powder | |
CAS No. |
112809-51-5 | |
Record name | Letrozole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112809-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Letrozole [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Letrozole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01006 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | letrozole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bisbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LETROZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LKK855W8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LETROZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Letrozole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184-185 °C, 181-183 °C, 184 - 185 °C | |
Record name | Letrozole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01006 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LETROZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Letrozole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.